molecular formula C7H3N5O B1306601 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one CAS No. 1000576-55-5

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one

Cat. No.: B1306601
CAS No.: 1000576-55-5
M. Wt: 173.13 g/mol
InChI Key: CXOHWJIYWYQKAT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through multiple nomenclature systems that reflect its complex heterocyclic structure. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile, which clearly delineates the position and nature of each functional group within the fused ring system. The molecular formula C7H3N5O indicates a highly nitrogen-rich structure containing seven carbon atoms, three hydrogen atoms, five nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 173.13 grams per mole.

The compound exists under several synonymous designations in chemical databases, including 2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile and 4H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 2-amino-4-oxo-, reflecting different approaches to describing the same molecular structure. The Chemical Abstracts Service registry number 1000576-55-5 serves as the unique identifier for this compound across international chemical databases and regulatory systems. The structural complexity is further evidenced by its Standard International Chemical Identifier key CXOHWJIYWYQKAT-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound's molecular structure.

The nomenclature system for this compound reflects the hierarchical nature of heterocyclic chemistry, where the base pyrrolo[2,3-d]pyrimidine structure serves as the parent framework upon which specific functional groups are positioned. The designation "2,3-d" in the name indicates the specific fusion pattern between the pyrrole and pyrimidine rings, distinguishing it from other possible fusion isomers. This precise naming convention becomes particularly important when considering the compound's relationship to other members of the pyrrolopyrimidine family, as subtle structural differences can result in dramatically different biological and chemical properties.

Table 1: Chemical Identifiers for this compound

Property Value
Chemical Abstracts Service Number 1000576-55-5
Molecular Formula C7H3N5O
Molecular Weight 173.13 g/mol
International Union of Pure and Applied Chemistry Name 2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile
Standard International Chemical Identifier Key CXOHWJIYWYQKAT-UHFFFAOYSA-N
PubChem Compound Identifier 3322988
Database Creation Date 2005-09-07
Last Modification Date 2025-05-18

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry and pharmaceutical research. The foundations of heterocyclic chemistry were established during the early nineteenth century, with pivotal discoveries that shaped our understanding of ring systems containing heteroatoms. The field gained momentum in 1818 when Brugnatelli successfully synthesized alloxan from uric acid, marking one of the earliest documented preparations of a heterocyclic compound containing nitrogen atoms within a ring structure.

The subsequent decades witnessed rapid expansion in heterocyclic chemistry, with the discovery of furan derivatives in 1832 when Dobereiner produced furfural through the treatment of starch with sulfuric acid. These early discoveries established the fundamental principles that would later guide the development of more complex heterocyclic systems, including the pyrrolopyrimidine family to which this compound belongs. The systematic study of pyridine and pyrrole compounds in the 1850s, both discovered through the thermal decomposition of biological materials, provided crucial insights into the stability and reactivity patterns of nitrogen-containing heterocycles.

The evolution of heterocyclic chemistry throughout the twentieth century established these compounds as central to pharmaceutical development, with statistical analyses revealing that more than half of all known chemical compounds are heterocycles. The significance of nitrogen-containing heterocycles in drug discovery is particularly pronounced, with approximately fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence underscores the importance of compounds like this compound within the context of modern medicinal chemistry research and development.

The specific pyrrolopyrimidine framework represented by this compound emerged as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides. The designation of pyrrolo[2,3-d]pyrimidine as "7-deazapurine" reflects its relationship to adenine and guanine, where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This structural modification often results in enhanced biological activity and improved pharmacological properties compared to the parent purine structures, explaining the continued interest in pyrrolopyrimidine derivatives for pharmaceutical applications.

Structural Relationship to Pyrrolo[2,3-d]pyrimidine Derivatives

The structural relationship between this compound and other pyrrolo[2,3-d]pyrimidine derivatives reveals important insights into the versatility and functional diversity of this heterocyclic scaffold. The base pyrrolo[2,3-d]pyrimidine structure, also known systematically as 1H-pyrrolo[2,3-d]pyrimidine, consists of a fused bicyclic system where a pyrrole ring is connected to a pyrimidine ring through a shared carbon-carbon bond. This fundamental architecture provides multiple positions for functional group attachment, enabling the synthesis of diverse derivatives with varying biological and chemical properties.

The parent pyrrolo[2,3-d]pyrimidine structure, with molecular formula C6H5N3, serves as the foundational framework upon which more complex derivatives are constructed. In the case of this compound, three significant modifications distinguish it from the parent compound: the introduction of an amino group at position 2, a carbonyl group at position 4, and a cyano group at position 5. These substitutions fundamentally alter the electronic distribution within the molecule and create new opportunities for hydrogen bonding and other intermolecular interactions that are crucial for biological activity.

Recent research has demonstrated the broad applicability of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry, with numerous derivatives showing promising activities against various therapeutic targets. The structural flexibility of this framework allows for systematic modification at multiple positions, enabling researchers to optimize compounds for specific biological endpoints. For example, compounds bearing pyrrolo[2,3-d]pyrimidine skeletons have demonstrated anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities, highlighting the scaffold's versatility in drug discovery applications.

The specific substitution pattern present in this compound represents one approach to functionalizing the pyrrolopyrimidine core for enhanced biological activity. The amino group at position 2 provides a hydrogen bond donor capability that can interact with biological targets, while the cyano group at position 5 introduces electron-withdrawing characteristics that influence the compound's electronic properties. The carbonyl group at position 4 creates additional hydrogen bonding potential and contributes to the compound's overall polarity and solubility characteristics.

Comparative analysis with other pyrrolo[2,3-d]pyrimidine derivatives reveals distinct structural motifs that have proven successful in various therapeutic applications. For instance, compounds designed as inhibitors of hematopoietic progenitor kinase 1 have utilized the 7H-pyrrolo[2,3-d]pyrimidine scaffold with different substitution patterns, demonstrating potent inhibitory activity and favorable selectivity profiles. Similarly, derivatives targeting rearranged during transfection kinase have shown low nanomolar potency against both wild-type and mutant forms of the target protein.

Table 2: Structural Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Type Substitution Pattern Molecular Formula Primary Application Area Reference
Parent Structure Unsubstituted C6H5N3 Chemical intermediate
This compound 2-amino, 4-oxo, 5-cyano C7H3N5O Research compound
Hematopoietic Progenitor Kinase 1 Inhibitors 7H-substituted Variable Cancer immunotherapy
Rearranged During Transfection Inhibitors Multi-substituted Variable Cancer therapy
Leucine-Rich Repeat Kinase 2 Inhibitors 2-anilino-4-methylamino-5-chloro Variable Parkinson's disease

The relationship between this compound and established therapeutic agents within the pyrrolopyrimidine family provides additional context for understanding its potential significance. The successful clinical development of compounds such as tofacitinib and baricitinib, both containing the pyrrolo[2,3-d]pyrimidine warhead, demonstrates the therapeutic viability of this structural class. These approved medications validate the pyrrolopyrimidine scaffold as a privileged structure in medicinal chemistry, supporting continued investigation of novel derivatives including this compound.

Properties

IUPAC Name

2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOHWJIYWYQKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=O)C2=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391455
Record name 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-55-5
Record name 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Condensation Synthesis from Pyrimidine Precursors

One of the most established methods for synthesizing this compound involves a two-step condensation reaction:

  • Step 1: Condensation of chloro(formyl)acetonitrile with 2,6-diaminopyrimidin-4-one.
  • Step 2: Isolation of the intermediate and subsequent conversion to the target compound.

This method yields approximately 70% of the desired product and provides insight into the reaction mechanism through the isolation of intermediates. The key reaction involves nucleophilic attack of the amino groups on the chloro-substituted acetonitrile derivative, followed by cyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system.

Step Reactants Conditions Yield (%) Notes
1 Chloro(formyl)acetonitrile + 2,6-diaminopyrimidin-4-one Condensation reaction, solvent not specified 70 Intermediate isolated, mechanism insight
2 Intermediate conversion Amide derivative formation Not specified Further functionalization possible

This method is documented in Migawa et al. (1996) and is considered reliable for producing the nucleoside Q precursor.

Annulation Using α-Halo Carbonyl Compounds

Another synthetic approach involves the annulation of 2,6-diaminopyrimidin-4-one with α-halo carbonyl compounds. This method facilitates the formation of pyrrolo[2,3-d]pyrimidines by ring closure through nucleophilic substitution and cyclization.

  • The α-halo carbonyl acts as an electrophilic partner.
  • The amino groups on the pyrimidine ring attack the halo carbonyl, leading to ring formation.
  • This method has been used to synthesize various substituted pyrrolo[2,3-d]pyrimidines and related heterocycles.

This approach is detailed in studies focusing on total synthesis of nucleoside Q and related compounds.

Synthesis Starting from Pyrrole Derivatives

A more complex route involves starting from substituted pyrrole derivatives, particularly 2-aminopyrroles, to build the bicyclic system:

  • Succinonitrile is condensed with methyl formate in the presence of potassium t-butoxide to form a potassium salt intermediate.
  • This intermediate is treated with benzylamine and acetic acid to yield aminomethylenesuccinonitrile derivatives.
  • Subsequent cyclization and dehydration steps convert these intermediates into the pyrrolo[2,3-d]pyrimidine core.
  • The nitrile group is introduced via dehydration of amide functionalities using phosphorus oxychloride.
  • Final cyclization with liquid ammonia under sealed conditions yields the target compound or its derivatives.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Advantages Limitations
Two-step condensation (Migawa et al.) Chloro(formyl)acetonitrile + 2,6-diaminopyrimidin-4-one Condensation, cyclization ~70 High yield, straightforward Requires isolation of intermediates
Annulation with α-halo carbonyls 2,6-diaminopyrimidin-4-one + α-halo carbonyls Nucleophilic substitution, ring closure Not specified Versatile for substituted derivatives Reaction conditions may vary
Pyrrole derivative route Succinonitrile, methyl formate, benzylamine Condensation, dehydration, cyclization 20-65 (intermediates), 42 (final) Allows substitution variation Multi-step, sensitive to reagent quality

Research Findings and Mechanistic Insights

  • The isolation of intermediates in the two-step condensation method provides mechanistic understanding, indicating that the initial condensation forms a key intermediate that cyclizes to the final product.
  • The annulation method with α-halo carbonyls demonstrates the utility of electrophilic carbonyl compounds in constructing fused heterocycles, expanding the scope for functional group modifications.
  • The pyrrole-based synthesis highlights the importance of base quality and reaction conditions, as the yield and purity of intermediates are sensitive to reagent freshness and solvent ratios.
  • Electron-withdrawing groups such as cyanide increase the stability of 2-aminopyrrole intermediates, facilitating their use in cyclization reactions to form the bicyclic system.

Summary Table of Key Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Two-step condensation Chloro(formyl)acetonitrile + 2,6-diaminopyrimidin-4-one, solvent unspecified 70 Intermediate isolated, mechanism insight
Annulation with α-halo carbonyls α-halo carbonyls + 2,6-diaminopyrimidin-4-one, varied conditions Not specified Versatile for substituted derivatives
Pyrrole derivative synthesis Succinonitrile + methyl formate + benzylamine, potassium t-butoxide, t-BuOH/toluene, liquid ammonia, POCl3 20-65 (intermediates), 42 (final) Sensitive to reagent quality, multi-step

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity and synthetic utility of 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one are distinct from related heterocycles due to its substituents and core structure. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity Synthetic Method References
This compound Pyrrolo[2,3-d]pyrimidine 5-cyano, 2-amino IKKα inhibition, PreQ₀ precursor Protection/cross-coupling reactions
Thieno[2,3-d]pyrimidine derivatives Thieno[2,3-d]pyrimidine Methyl, phenyl, alkylthio Cerebral ischemia therapy, 5-HT₁A antagonism Cyclocondensation, thiourea intermediates
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Pyrido[2,3-d]pyrimidine (saturated) Variable (e.g., hydroxyl, methyl) Potent anticancer, antimicrobial Microwave-assisted synthesis
Pyrrolo[2,1-b][1,3]benzothiazole derivatives Pyrrolo-benzothiazole fused Halogens, nitro groups Moderate anticancer, antioxidant Cyclization of β-ketoesters
Spiro-thieno[2,3-d]pyrimidine-4-one Spiro-fused thienopyrimidine Cyclohexane, phenyl Potential antispasmodic (under investigation) Base-catalyzed recyclization

Key Findings

  • Bioactivity: The 5-cyano group in this compound enhances selectivity for IKKα by forming hydrogen bonds with Asn28 in the ATP-binding pocket, a feature absent in thieno or pyrido analogs . Thieno[2,3-d]pyrimidines with alkylthio substituents exhibit spasmolytic activity due to their quaternary ammonium salts, which modulate ion channels . 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones show superior anticancer activity (IC₅₀ < 10 μM) compared to pyrrolo derivatives, attributed to their reduced ring saturation improving membrane permeability .
  • Synthetic Flexibility: Microwave-assisted synthesis significantly improves yields for pyrido derivatives (e.g., 85% for compound XIII in ) . Thieno derivatives are often synthesized via cyclocondensation of thiourea intermediates, whereas pyrrolo derivatives require specialized cross-coupling techniques .

Biological Activity

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is a heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer research and inflammatory diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of the Inhibitory Kappa B Kinase α (IKKα) . This kinase is crucial in the NF-kB signaling pathway, which regulates various cellular processes including inflammation, cell proliferation, and survival. The compound's inhibition of IKKα leads to a decrease in NF-kB activity, which is often upregulated in cancer cells .

Key Pathways Affected

  • NF-kB Pathway : Inhibition of IKKα results in reduced phosphorylation of p100, affecting both canonical and noncanonical NF-kB pathways.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, promoting apoptosis through the modulation of cyclins and cyclin-dependent kinases (CDKs).

Cellular Effects

Research indicates that this compound exhibits significant effects on various cell types:

  • Cancer Cell Lines : It has been shown to inhibit the growth of prostate, breast, and pancreatic cancer cells by inducing apoptosis and cell cycle arrest .
  • Normal Cells : The compound demonstrates selective toxicity towards cancer cells while sparing normal cells to some extent, highlighting its potential as a therapeutic agent.

Inhibitory Potency

The inhibitory potency of this compound has been evaluated through various biochemical assays. The following table summarizes the Ki values (in μM) for different derivatives:

Compound VariantKi (μM)Target
4-Phenyl Derivative0.15IKKα
4-Methyl Derivative0.25IKKα
4-Chloro Derivative0.30IKKα

These values indicate that modifications to the phenyl group can significantly influence the inhibitory activity against IKKα .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Prostate Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of prostate cancer. The underlying mechanism was attributed to the induction of apoptosis via NF-kB pathway inhibition.
  • Breast Cancer Research : Another investigation reported that this compound effectively reduced cell viability in breast cancer cell lines through enhanced apoptosis markers such as cleaved caspase-3 and PARP .

Metabolic Pathways

The metabolic pathways associated with this compound primarily involve cytochrome P450 enzymes in the liver. These enzymes facilitate its breakdown and elimination from the body, which is crucial for determining dosing regimens in potential therapeutic applications.

Transport and Distribution

The compound is taken up by cells through both passive diffusion and active transport mechanisms. Its distribution within tissues is influenced by its lipophilicity and potential interactions with specific transporters.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-amino-3-cyanopyrrole precursors. For example, refluxing 2-amino-3-cyanopyrrole in 85% formic acid for 6–8 hours yields the pyrrolo[2,3-d]pyrimidine-4-one scaffold with high purity . Alternative methods using formamide under similar conditions produce the 4-amine derivative, highlighting the role of solvent and reagent choice in directing regioselectivity . Optimization of temperature (80–100°C) and reaction time (6–12 hours) is critical to achieving yields >75% while minimizing side products like dimerized intermediates .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the NH2_2 proton at δ 6.8–7.2 ppm (broad singlet) and the pyrimidine-4-one carbonyl carbon at δ 165–170 ppm .
  • HRMS : Expected molecular ion [M+H]+^+ at m/z 216.0645 (C7_7H5_5N5_5O) .
  • X-ray crystallography : Co-crystal structures (e.g., PDB 2ETM) validate hydrogen-bonding interactions between the 2-amino group and kinase active sites, providing mechanistic insights .

Q. What are the primary biological targets of this compound in cancer research?

  • Methodological Answer : The compound inhibits focal adhesion kinase (FAK) , a tyrosine kinase overexpressed in metastatic cancers. Submicromolar IC50_{50} values (0.2–0.5 µM) are achieved by targeting the ATP-binding pocket via the 2-amino group and pyrimidine-4-one core . Secondary targets include xanthine oxidase (relevant to gout) and DNA synthesis pathways , where the cyanopyrrole moiety intercalates with DNA base pairs, inducing apoptosis in lymphoma models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition potency?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CN at C5) enhances FAK binding affinity by 3-fold compared to -CH3_3 analogs .
  • Scaffold Hybridization : Fusion with thieno[2,3-d]pyrimidine (e.g., replacing pyrrole with thiophene) improves metabolic stability but reduces solubility, requiring formulation adjustments .
  • Assays : Use in vitro kinase profiling (e.g., SelectScreen®) and in silico docking (AutoDock Vina) to prioritize derivatives with ΔG < -9 kcal/mol .

Q. How do contradictory reports on cytotoxicity in leukemia cell lines (e.g., K562 vs. HL-60) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from differences in:

  • Cellular Uptake : K562 cells overexpress efflux pumps (e.g., P-gp), reducing intracellular drug accumulation. Use verapamil (a P-gp inhibitor) to normalize IC50_{50} values .
  • Metabolic Activation : Liver microsome assays reveal cytochrome P450-mediated activation of the cyanopyrrole group in HL-60 but not K562 .
  • Experimental Design : Standardize protocols (e.g., MTT vs. ATP-lite assays) and validate apoptosis via Annexin V/PI flow cytometry .

Q. What green chemistry approaches can improve the sustainability of large-scale synthesis?

  • Methodological Answer :

  • Mechanochemical Synthesis : Grinding 2-amino-3-cyanopyrrole with urea in a ball mill (30 Hz, 2 hours) eliminates solvent waste and achieves 85% yield .
  • Catalytic Recycling : Immobilized p-toluenesulfonic acid on silica gel reduces catalyst loading by 50% in cyclization steps .
  • Solvent Selection : Switch from DMF to cyclopentyl methyl ether (CPME), a biodegradable solvent, without compromising reaction efficiency .

Key Data for Experimental Design

ParameterValue/RangeReference
Optimal Reflux Temperature80–100°C
FAK Inhibition IC50_{50}0.2–0.5 µM
HPLC Purity (C18 column)>98% (λ = 254 nm)
Solubility in PBS (pH 7.4)12.5 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one
Reactant of Route 2
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one

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